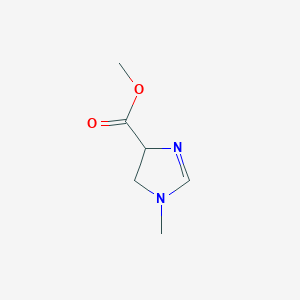
Methyl 1-methyl-2-imidazoline-4-carboxylate
Descripción general
Descripción
Methyl 1-methyl-2-imidazoline-4-carboxylate is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-methyl-2-imidazoline-4-carboxylate (MMIC) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . Its structure includes an imidazoline ring, which is known for conferring various biological properties. The compound is synthesized through specific reactions involving imidazole derivatives, leading to the formation of the carboxylate group that enhances its biological activity.
1. Antifungal Activity
Research indicates that derivatives of imidazole, including MMIC, exhibit notable antifungal properties. A study on organotin derivatives of 1-methyl-1H-imidazole-4-carboxylic acid demonstrated broad-spectrum fungicidal activity against several fungal strains. The complexes showed effective inhibition, suggesting that MMIC could similarly possess antifungal capabilities due to its structural similarities with these derivatives .
3. Antimicrobial Properties
MMIC's structure suggests it may have antimicrobial properties. Compounds with imidazole rings are often evaluated for their ability to inhibit bacterial growth. While direct studies on MMIC are sparse, related compounds have shown promising results against a range of pathogens, indicating that MMIC may warrant further investigation in this area .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing organotin complexes derived from imidazole carboxylic acids reported successful characterization using NMR and X-ray diffraction techniques. These complexes exhibited significant biological activity, particularly fungicidal effects against multiple fungal species, which could be extrapolated to suggest similar activities for MMIC .
Case Study 2: Structure-Activity Relationships
A detailed analysis of structure-activity relationships (SAR) among various imidazole derivatives revealed that modifications at specific positions on the imidazole ring significantly influenced their biological activities. This suggests that slight alterations in MMIC's structure could enhance its efficacy against target organisms or cells .
Data Summary
Propiedades
IUPAC Name |
methyl 1-methyl-4,5-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-5(7-4-8)6(9)10-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUSJNTYIZUJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590932 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-17-7 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














